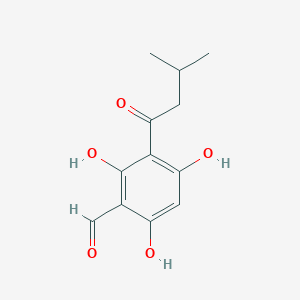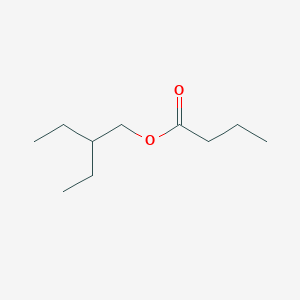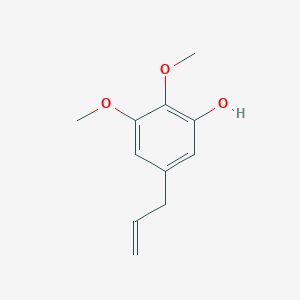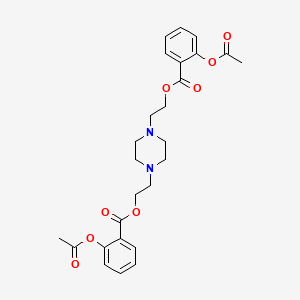
1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine is a complex organic compound with the molecular formula C26H30N2O8 and a molecular weight of 498.52 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The structure of this compound includes two acetylsalicyloyloxy groups attached to the piperazine ring through ethyl linkers.
Vorbereitungsmethoden
The synthesis of 1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine involves multiple steps. One common method includes the reaction of piperazine with acetylsalicylic acid (aspirin) in the presence of a suitable catalyst. The reaction typically proceeds through esterification, where the hydroxyl groups of acetylsalicylic acid react with the amine groups of piperazine to form the desired product .
Industrial production methods for piperazine derivatives often involve the use of cyclization reactions, Ugi reactions, and ring-opening of aziridines under the action of N-nucleophiles . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product formation. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including inflammatory conditions and infections.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine involves its interaction with specific molecular targets and pathways. The acetylsalicyloyloxy groups can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This mechanism is similar to that of acetylsalicylic acid (aspirin), which is known for its anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine can be compared with other piperazine derivatives, such as:
1,4-Bis(2-hydroxyethyl)piperazine: This compound has hydroxyl groups instead of acetylsalicyloyloxy groups, making it more hydrophilic and less reactive in esterification reactions.
1,4-Bis(2-benzyloxy-ethyl)piperazine: This derivative has benzyloxy groups, which provide different steric and electronic properties compared to acetylsalicyloyloxy groups.
1,4-Bis(2-(2-pyridinyl)ethyl)piperazine: This compound contains pyridinyl groups, which can enhance its binding affinity to certain biological targets.
The uniqueness of this compound lies in its combination of acetylsalicyloyloxy groups and piperazine core, which imparts specific chemical and biological properties that are valuable for various applications .
Eigenschaften
CAS-Nummer |
79874-85-4 |
|---|---|
Molekularformel |
C26H30N2O8 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
2-[4-[2-(2-acetyloxybenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C26H30N2O8/c1-19(29)35-23-9-5-3-7-21(23)25(31)33-17-15-27-11-13-28(14-12-27)16-18-34-26(32)22-8-4-6-10-24(22)36-20(2)30/h3-10H,11-18H2,1-2H3 |
InChI-Schlüssel |
BJSDZTFKAMAMKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCCN2CCN(CC2)CCOC(=O)C3=CC=CC=C3OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


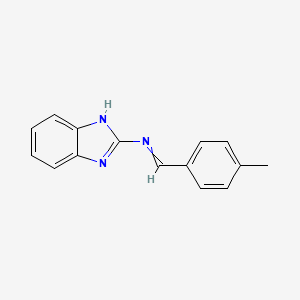
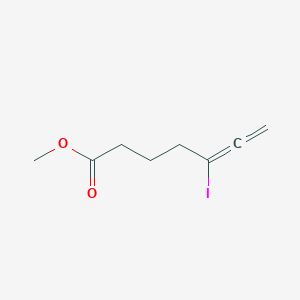

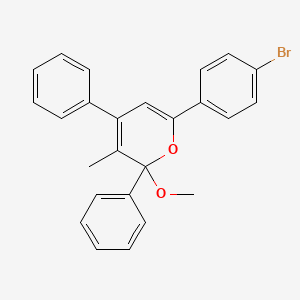

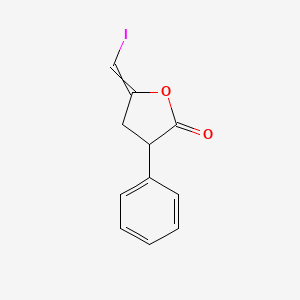

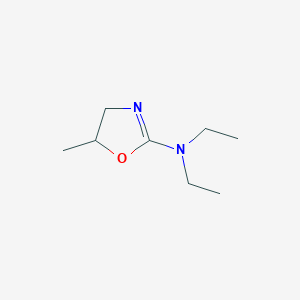
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
